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Compound of Interest

Compound Name: 2,8-Dichloroquinoline

Cat. No.: B1298113

This guide provides a detailed comparative analysis of the isomeric compounds 2,8-
dichloroquinoline and 2,6-dichloroquinoline, tailored for researchers, scientists, and drug
development professionals. The comparison covers physicochemical properties, spectral

characteristics, reactivity, synthesis, and biological activities, supported by experimental data
and methodologies.

Physicochemical Properties

2,8-Dichloroquinoline and 2,6-dichloroquinoline share the same molecular formula
(CoHsCI2N) and molecular weight, but their distinct substitution patterns result in different

physical properties.[1][2] A summary of their key physicochemical properties is presented in the
table below.
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Property 2,8-Dichloroquinoline 2,6-Dichloroquinoline
CAS Number 4470-83-1[1] 1810-72-6[2]

Molecular Formula CoHsCI2N[1] CoHsCI2N[2]

Molecular Weight 198.05 g/mol [1] 198.05 g/mol [2]

Melting Point 105-108 °C[1] 161-164 °C[3]

Appearance Not specified White to orange to tan crystal

or powder[3]

Topological Polar Surface Area  12.9 A?[1] 12.9 A7[2]

XLogP3 3.8[1] 3.3[3]

Spectral Analysis

The spectral data for 2,8-dichloroquinoline and 2,6-dichloroquinoline provide insights into
their structural differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The positioning of the chlorine atoms significantly influences the chemical shifts of the protons
and carbons in the quinoline ring system. While complete assigned spectra are not readily
available in a single comparative source, typical chemical shifts for quinoline derivatives can be
inferred. The electron-withdrawing nature of the chlorine atoms will generally lead to downfield
shifts for adjacent protons and carbons.

Mass Spectrometry (MS)

The mass spectra of both isomers are expected to show a molecular ion peak (M+) at m/z 198,
with characteristic isotopic peaks at M+2 and M+4 due to the presence of two chlorine atoms.
[4] The fragmentation patterns, however, may differ based on the stability of the resulting
fragment ions, influenced by the chlorine substitution pattern. Common fragmentation
pathways for chloro-aromatic compounds involve the loss of Cl- and HCI.[4]

Infrared (IR) Spectroscopy
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The IR spectra of quinoline derivatives are characterized by bands corresponding to C-H
stretching of the aromatic rings (around 3000-3100 cm~1), C=C and C=N stretching vibrations
within the quinoline core (typically in the 1400-1600 cm~1 region), and C-ClI stretching
vibrations (usually below 800 cm~1). The exact positions of these bands can be influenced by
the substitution pattern.

Reactivity

The reactivity of the dichloroquinoline isomers is dictated by the electronic effects of the
chlorine atoms and the nitrogen in the heterocyclic ring.

Nucleophilic Aromatic Substitution (SnAr)

The chlorine atom at the 2-position of the quinoline ring is generally more susceptible to
nucleophilic attack than the chlorine on the carbocyclic ring. This is due to the electron-
withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer
intermediate formed during the reaction. Therefore, both 2,8-dichloroquinoline and 2,6-
dichloroquinoline are expected to undergo nucleophilic substitution primarily at the C-2
position. The relative reactivity at the C-6 versus the C-8 position would be less pronounced.
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Conceptual SnAr Reactivity

2,8-Dichloroquinoline 2,6-Dichloroquinoline
2,8-Dichloroquinoline 2,6-Dichloroquinoline
osition 2 favored osition 2 favored
Nucleophilic Attack Nucleophilic Attack
(e.g., Amines, Alkoxides) (e.g., Amines, Alkoxides)
' '
2-Substituted-8-chloroquinoline 2-Substituted-6-chloroquinoline
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General Synthesis of Dichloroquinolines

8-Chloro-2(1H)-quinolone 6-Chloro-2(1H)-quinolone

Chlorinating Agent
(e.g., POCI3)

2,8-Dichloroquinoline 2,6-Dichloroquinoline

Aqueous Workup &
Purification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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